[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
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Overview
Description
- The dipentyl groups can be introduced via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
- Reaction conditions: Anhydrous conditions and temperatures around 0-25°C.
Addition of Carbonitrile Group:
- The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
- Reaction conditions: Mild temperatures (around 25-50°C) and the presence of a base like sodium hydroxide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:
-
Formation of Bicyclohexyl Core:
- The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carbonitrile group can yield primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
-
Substitution:
- The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
- Common reagents: Alkyl halides, Grignard reagents.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Primary amines.
- Substitution products: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
Comparison with Similar Compounds
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-diethyl-
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dibutyl-
Comparison:
- Structural Differences: The length and branching of the alkyl chains (pentyl vs. ethyl or butyl) can influence the compound’s physical and chemical properties.
- Reactivity: Longer alkyl chains may result in different steric and electronic effects, altering the compound’s reactivity and interactions.
- Applications: The specific applications may vary based on the compound’s unique properties, with [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- potentially offering advantages in certain contexts due to its distinct structure.
Properties
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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